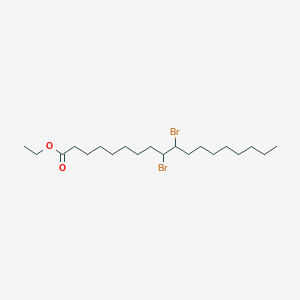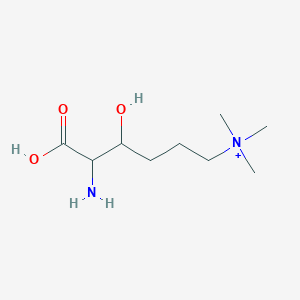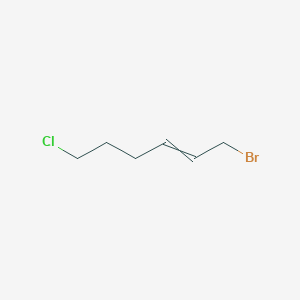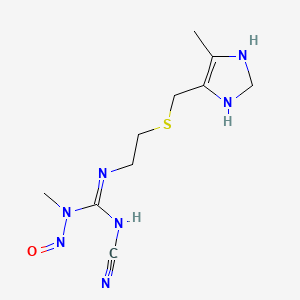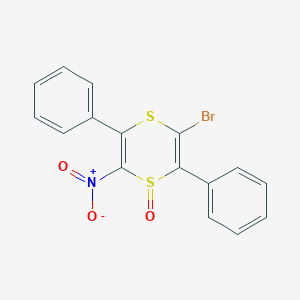
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and diphenyl groups attached to a dithiin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one typically involves multiple steps, starting with the formation of the dithiin ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsFor instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dithiin ring structure provides a stable framework that can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or stability, depending on the context of its use.
Propiedades
Número CAS |
76629-81-7 |
|---|---|
Fórmula molecular |
C16H10BrNO3S2 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
5-bromo-2-nitro-3,6-diphenyl-1,4-dithiine 1-oxide |
InChI |
InChI=1S/C16H10BrNO3S2/c17-15-14(12-9-5-2-6-10-12)23(21)16(18(19)20)13(22-15)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
DWKAVBYMYODWQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(S(=O)C(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


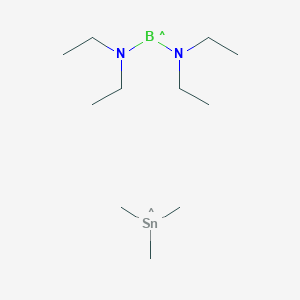
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)

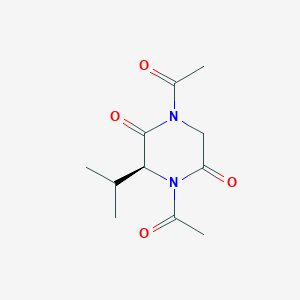



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
